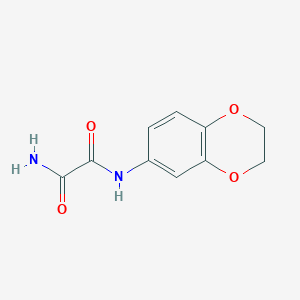
N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves various chemical pathways. For instance, the synthesis and evaluation of anti-diabetic potentials of similar compounds have been detailed, involving reactions of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride in aqueous basic medium, followed by treatment with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield new compounds with moderate inhibitory activities against α-glucosidase enzyme (Abbasi et al., 2023).
Molecular Structure Analysis
Research on related compounds includes detailed molecular structure analysis through spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, one study reported the conformational features of a compound with a similar backbone, emphasizing the synthesis, characterization, and analysis of its molecular structure, demonstrating active biological properties (Zablotskaya et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include various synthetic routes, demonstrating the compound's reactivity and potential for modification. For example, reactions with alkyl/aralkyl halides in the presence of a polar aprotic solvent and lithium hydride base have been described, leading to a variety of sulfonamide derivatives with potential antibacterial properties (Abbasi et al., 2020).
Mechanism of Action
Target of Action
CBMicro_020008, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide or CCG-7904, is a potent noncompetitive thymidylate synthase inhibitor . Thymidylate synthase is the rate-limiting enzyme in the biosynthesis of DNA, catalyzing the methylation of dUMP to TMP, an essential precursor for DNA synthesis .
Mode of Action
The compound interacts with key cell membrane components, such as lipid phosphatidyl glycerol and lipoteichoic acid of S. aureus . Upon membrane interaction, it dissipates membrane potential within 12 min and increases S. aureus membrane permeability within 28–40 min . This bactericidal action against the S. aureus strains corresponds to membrane permeabilization by the compound, indicating that self-promoted uptake into the cytosol may be part of the mode of action .
Biochemical Pathways
The compound’s action results in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death . This suggests that the compound disrupts the normal biochemical pathways of the cell, leading to cell death.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides, which are structurally similar to cbmicro_020008, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
The compound exhibits potent activity against the Gram-positive bacteria S. aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis . It causes depolarization and permeabilization because of transmembrane lesions/pores, resulting in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death .
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)10(14)12-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXCTUUIMCXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

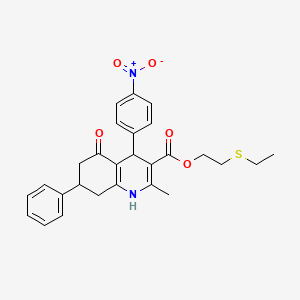
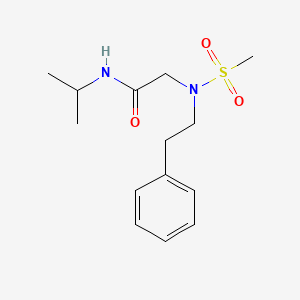
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
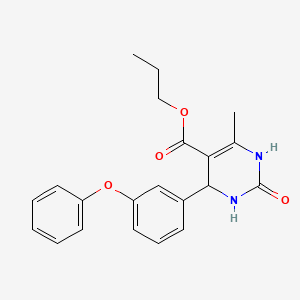
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)
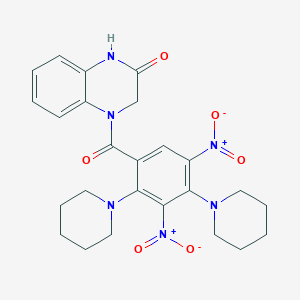
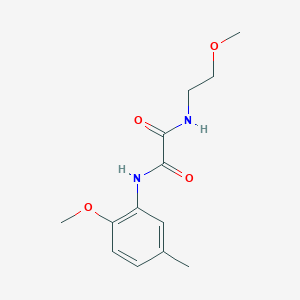
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)